molecular formula C18H16N2O3S2 B2773436 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide CAS No. 682783-27-3

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide

Cat. No.: B2773436
CAS No.: 682783-27-3
M. Wt: 372.46
InChI Key: CTLLBACJPKKCNK-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-12-4-2-5-13(10-12)19-16(21)7-8-20-17(22)15(25-18(20)24)11-14-6-3-9-23-14/h2-6,9-11H,7-8H2,1H3,(H,19,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLLBACJPKKCNK-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to compile and analyze the existing literature regarding its biological activity, including anticancer, antibacterial, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

 E 3 5 furan 2 ylmethylene 4 oxo 2 thioxothiazolidin 3 yl N m tolyl propanamide\text{ E 3 5 furan 2 ylmethylene 4 oxo 2 thioxothiazolidin 3 yl N m tolyl propanamide}

This compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the furan moiety enhances its reactivity and potential therapeutic applications.

Anticancer Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures can induce cytotoxic effects in various cancer cell lines.

Case Studies on Anticancer Activity

  • In Vitro Studies : The compound was evaluated against several cancer cell lines, including K562 (human leukemia) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using MTT assays. For example, a related compound exhibited an IC50 of approximately 83.20 μM against K562 cells .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. Flow cytometric analysis indicated that certain derivatives could significantly increase apoptosis rates in treated cells .

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has also been extensively studied. The compound's ability to inhibit bacterial growth was assessed against various Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound demonstrated MIC values ranging from 37.9 μM to 113.8 μM against sensitive strains such as Staphylococcus aureus and Escherichia coli .
  • Comparative Analysis : When compared to standard antibiotics like ampicillin, certain derivatives showed enhanced activity against resistant strains, indicating their potential as alternative therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is closely linked to their structural features. Modifications at specific positions on the thiazolidinone ring can significantly influence their potency.

CompoundStructureAnticancer Activity (IC50, μM)Antimicrobial Activity (MIC, μM)
5eThiazolidinone derivative50 - 8037.9 - 113.8
5dIndole derivative>10043 - 172
5gFuran derivative9030 - 120

Pharmacokinetics and Toxicity

Pharmacokinetic studies have suggested that these compounds exhibit favorable absorption characteristics with moderate toxicity profiles. For instance, hemolytic assays indicated that many derivatives were non-toxic at concentrations up to 200 µM .

Scientific Research Applications

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer activity. The mechanism of action often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, compounds similar to (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide have shown promising results against various cancer cell lines:

Cell LineIC50 (µM)
HepG2 (Liver Cancer)5.1
HCT116 (Colon Cancer)22.08
MCF7 (Breast Cancer)10.0

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

Thiazolidinone derivatives are also known for their anti-inflammatory effects. In studies involving carrageenan-induced paw edema in rats, certain derivatives demonstrated significant reductions in inflammation compared to control groups, indicating potential therapeutic applications in treating inflammatory diseases.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of thiazolidinone derivatives, including this compound. The study found that these compounds inhibited cell proliferation effectively in vitro and demonstrated low toxicity in normal cells, suggesting a favorable therapeutic index.

Study on Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of related thiazolidinones. The results indicated that these compounds reduced edema significantly in animal models, supporting their potential use as anti-inflammatory agents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxothiazolidinone Core

The thioxo (C=S) group in the thiazolidinone ring is susceptible to nucleophilic attack. For example:

  • Hydrolysis : Under acidic or basic conditions, the thioxo group can hydrolyze to form a carbonyl (C=O) group.

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) replaces the sulfur atom with an alkyl group.

Example Reaction :

Thioxothiazolidinone+R-XThiazolidinone-R+HX\text{Thioxothiazolidinone} + \text{R-X} \rightarrow \text{Thiazolidinone-R} + \text{HX}

Conditions : Reflux in ethanol with a base (e.g., K₂CO₃).

Cyclocondensation Reactions

The methylene group adjacent to the furan ring participates in cyclocondensation with amines or hydrazines to form heterocyclic derivatives (e.g., pyrazoles or imidazoles) .

Example :

Compound+HydrazinePyrazole-fused derivative\text{Compound} + \text{Hydrazine} \rightarrow \text{Pyrazole-fused derivative}

Conditions : Ethanol, 60–80°C, catalytic acetic acid.

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan undergoes electrophilic substitution at the α-positions (C3/C4). Common reactions include:

Reaction Type Reagent Product Conditions
NitrationHNO₃/H₂SO₄3-Nitro-furan derivative0–5°C, 1–2 hours
SulfonationSO₃/H₂SO₄3-Sulfo-furan derivative50°C, 30 minutes
HalogenationCl₂/FeCl₃3-Chloro-furan derivativeRT, dark conditions

Note : Substituents on the furan ring modulate reactivity and regioselectivity .

Amide Hydrolysis

The propanamide side chain hydrolyzes under strong acidic (HCl) or basic (NaOH) conditions to yield propanoic acid and m-toluidine:

Propanamide+H₂OPropanoic Acid+m-Toluidine\text{Propanamide} + \text{H₂O} \rightarrow \text{Propanoic Acid} + \text{m-Toluidine}

Conditions :

  • Acidic : 6M HCl, reflux, 6–8 hours.

  • Basic : 2M NaOH, 80°C, 4–6 hours .

Oxidation of the Thioxo Group

The thioxo group oxidizes to sulfoxide (C-SO) or sulfone (C-SO₂) using agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA):

Oxidizing Agent Product Conditions
H₂O₂ (30%)SulfoxideRT, 12 hours, acetic acid
mCPBASulfoneDichloromethane, 0°C, 2 hours

This modifies the electronic profile of the thiazolidinone ring .

Michael Addition Reactions

The α,β-unsaturated carbonyl system in the thiazolidinone ring acts as a Michael acceptor. Nucleophiles (e.g., amines, thiols) add to the β-position:

Compound+NH₃β-Amino-thiazolidinone\text{Compound} + \text{NH₃} \rightarrow \text{β-Amino-thiazolidinone}

Conditions : Methanol, RT, 24 hours .

Photochemical Reactivity

The furan-methylene-thiazolidinone conjugate system may undergo [2+2] cycloaddition under UV light, forming dimeric products.

Example :

2×CompoundUVDimer2 \times \text{Compound} \xrightarrow{\text{UV}} \text{Dimer}

Conditions : Benzene, UV light (254 nm), 48 hours .

Complexation with Metal Ions

The sulfur and oxygen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates:

Metal Ion Coordination Sites Application
Cu²⁺S (thioxo), O (amide)Catalysis or antimicrobial agents
Fe³⁺O (furan), S (thioxo)Magnetic materials

Conditions : Methanol, RT, stoichiometric metal salts .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Decarboxylation : Loss of CO₂ from the propanamide side chain.

  • Ring-opening : Thiazolidinone ring breaks into smaller fragments (e.g., COS, NH₃).

Q & A

Q. How to design a stability-indicating HPLC method for forced degradation studies?

  • Methodological Answer :
  • Conditions : Acid (0.1 M HCl, 60°C), base (0.1 M NaOH, 60°C), oxidative (3% H2 _2O2_2), photolytic (ICH Q1B) .
  • Column : Phenomenex Luna C18 (250 × 4.6 mm, 5 μm).
  • Gradient : 10–90% acetonitrile in 0.1% formic acid over 25 min .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.